3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
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Overview
Description
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring substituted with a methoxy group at the 6-position and an ether linkage to a cyclopropylsulfonyl-pyrrolidine moiety at the 3-position. The unique structural characteristics of this compound make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Cyclopropylsulfonyl-Pyrrolidine Synthesis: The cyclopropylsulfonyl-pyrrolidine moiety can be synthesized by reacting cyclopropylsulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyridazine core and the cyclopropylsulfonyl-pyrrolidine moiety. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the pyridazine ring and the hydroxyl group on the pyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.
6-Methoxypyridazine: Lacks the cyclopropylsulfonyl-pyrrolidine moiety, which significantly alters its chemical and biological properties.
Cyclopropylsulfonyl-pyrrolidine:
Uniqueness
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is unique due to the combination of its structural features. The presence of both the methoxy group and the cyclopropylsulfonyl-pyrrolidine moiety provides a distinct set of chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-18-11-4-5-12(14-13-11)19-9-6-7-15(8-9)20(16,17)10-2-3-10/h4-5,9-10H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFLXJRMGXJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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